

Application Note & Protocol: Synthesis of 2-Chloro-3-methylpyrazine

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Compound of Interest

Compound Name: 2-Chloro-3-methylpyrazine

Cat. No.: B1202077

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-3-methylpyrazine is a key intermediate in the synthesis of various pharmaceutical compounds, including macrocyclic urea kinase inhibitors[1]. This document provides a detailed protocol for the synthesis of **2-chloro-3-methylpyrazine** from 2-methylpyrazine via a direct chlorination reaction. The procedure outlined below is based on established methods and includes information on reaction conditions, purification, and characterization of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **2-chloro-3-methylpyrazine**.

Parameter	Value	Reference
Starting Material	2-Methylpyrazine	[1]
Reagents	Chlorine gas, Pyridine, Carbon tetrachloride	[1]
Solvent	Carbon tetrachloride, Dichloromethane	[1]
Product	2-Chloro-3-methylpyrazine	[1]
Yield	53%	[1]
¹ H NMR (d6-DMSO)		
δ 6.59 (s, 2H)	Chemical Shift (ppm)	[1]
δ 7.67 (d, 1H)	Chemical Shift (ppm)	[1]
δ 7.94 (d, 1H)	Chemical Shift (ppm)	[1]
Mass Spectrum (+ve CI)		
m/z 129 ([M+H] ⁺)	Molecular Ion Peak	[1]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of **2-chloro-3-methylpyrazine** from 2-methylpyrazine.

Materials:

- 2-Methylpyrazine (5 g)
- Pyridine (4.8 mL)
- Carbon tetrachloride (192 mL total)
- Chlorine gas
- Dichloromethane

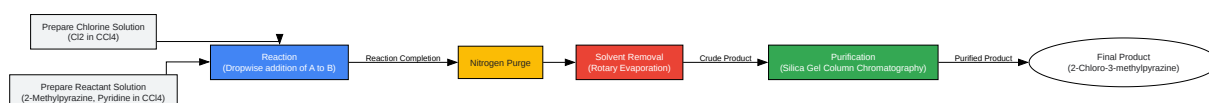
- Silica gel
- Nitrogen gas
- Standard laboratory glassware
- Stirring apparatus
- Rotary evaporator
- Column chromatography setup

Procedure:

- **Preparation of Chlorine Solution:** In a fume hood, pass chlorine gas through 67 mL of carbon tetrachloride at a constant flow rate for 30 minutes. This will result in a yellow solution.
- **Reaction Setup:** In a separate reaction vessel, dissolve 5 g of 2-methylpyrazine and 4.8 mL of pyridine in 125 mL of carbon tetrachloride.
- **Reaction Execution:** While stirring the 2-methylpyrazine solution, slowly add the previously prepared chlorine solution dropwise over a period of 30 minutes[1].
- **Reaction Completion and Quenching:** After the addition is complete, continue to stir the reaction mixture. Upon completion of the reaction, purge the system with nitrogen gas to remove any residual chlorine[1].
- **Solvent Removal:** Remove the volatile solvents from the reaction mixture using a rotary evaporator. This will yield a brown oily crude product[1].
- **Purification:** Purify the crude product by silica gel column chromatography using dichloromethane as the eluent. This will yield **2-chloro-3-methylpyrazine** as a brown oil (3.62 g, 53% yield)[1].
- **Characterization:** Confirm the structure of the product using ^1H NMR and mass spectrometry. The expected ^1H NMR (d6-DMSO) signals are δ 6.59 (s, 2H), 7.67 (d, 1H), and 7.94 (d, 1H). The mass spectrum (+ve CI) should show a molecular ion peak at m/z 129 ($[\text{M}+\text{H}]^+$)[1].

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **2-chloro-3-methylpyrazine**.



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Caption: Workflow for the synthesis of **2-chloro-3-methylpyrazine**.

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References

- 1. 2-CHLORO-3-METHYLPYRAZINE | 95-58-9 [chemicalbook.com]
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